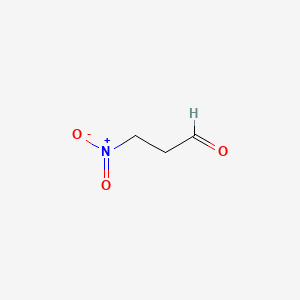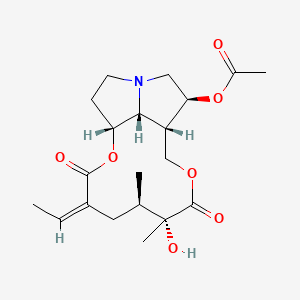
3-Nitropropanal
Overview
Description
3-Nitropropanal (3-NP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nitroalkene derivative of propionaldehyde and is commonly used as a starting material for the synthesis of various organic compounds.
Scientific Research Applications
Microbial Growth and Metabolic Pathways
- Microbial Utilization : 3-Nitropropanal and its derivatives can be metabolized by certain bacteria as a sole source of carbon, nitrogen, and energy. This process involves the conversion of 3-nitropropanal to various intermediates and eventually to acetyl coenzyme A, indicating its role in microbial metabolic pathways (Nishino et al., 2010).
Enzymatic and Chemical Reactions
- Nitroalkane Oxidation : Enzymes like nitronate monooxygenases are involved in the catabolism of nitroalkanes, such as 3-nitropropanal. These enzymes are critical in various organisms' defense mechanisms and have potential applications in organic synthesis, biocatalysis, and bioremediation (Torres-Guzmán et al., 2021).
Analytical and Spectrometric Studies
- Mass Spectrometry Analysis : Studies have explored the use of mass spectrometry techniques like molecular-beam mass spectrometry to analyze the pyrolysis products of nitropropane compounds, providing insights into their chemical behavior and potential applications in analytical chemistry (He et al., 2021).
Nitroalkane Synthesis and Properties
- Synthesis of Derivatives : Research has delved into the synthesis of compounds like nitrocyclopropane from 3-nitropropanal derivatives, highlighting its chemical reactivity and potential in synthesizing novel organic compounds (Faugeras et al., 1999).
- Chemical Properties Investigation : Investigations into the nucleophilic reactions of nitropropane derivatives, like 2-bromo-2-nitropropane, have provided insights into their chemical behavior, contributing to the understanding of nitroalkane chemistry (Chen, 1969).
Enzymatic Properties and Structures
- Enzyme Studies : Research on enzymes like 2-nitropropane dioxygenase, which catalyzes the oxidative denitrification of nitropropane compounds, has contributed to our understanding of enzyme mechanisms and structures, offering potential for biotechnological applications (Kido et al., 1976).
Potential Therapeutic Applications
- GABAB Receptor Studies : Research into compounds like 2-(4-chlorophenyl)-3-nitropropan-1-amine, which are analogs of baclofen and involve 3-nitropropanal derivatives, suggests potential therapeutic applications in targeting GABAB receptors (Abbenante et al., 1994).
Industrial and Environmental Impacts
- Metabolism and Genotoxicity : Studies on the metabolism of industrial chemicals like 2-nitropropane to nitric oxide species highlight the importance of understanding the environmental and health impacts of nitroalkane compounds (Kohl et al., 1995).
properties
IUPAC Name |
3-nitropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207350 | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropropanal | |
CAS RN |
58657-26-4 | |
| Record name | Propanal, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)







